molecular formula C10H18O3 B12614414 6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol CAS No. 919280-85-6

6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol

Katalognummer: B12614414
CAS-Nummer: 919280-85-6
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: XNYGLCKAVMGSEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol is a chemical compound with a molecular structure that includes an oxolane ring attached to a hexenol chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol typically involves the reaction of hex-1-en-3-ol with oxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxolane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism by which 6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The oxolane ring and hexenol chain can interact with enzymes, receptors, or other biomolecules, leading to various biochemical and physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol include:

Uniqueness

What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity.

Eigenschaften

CAS-Nummer

919280-85-6

Molekularformel

C10H18O3

Molekulargewicht

186.25 g/mol

IUPAC-Name

6-(oxolan-2-yloxy)hex-1-en-3-ol

InChI

InChI=1S/C10H18O3/c1-2-9(11)5-3-7-12-10-6-4-8-13-10/h2,9-11H,1,3-8H2

InChI-Schlüssel

XNYGLCKAVMGSEX-UHFFFAOYSA-N

Kanonische SMILES

C=CC(CCCOC1CCCO1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.